

physical properties of 1,3,5-Trichloro-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3,5-Trichloro-2-iodobenzene*

Cat. No.: *B1295845*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1,3,5-Trichloro-2-iodobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-iodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_2Cl_3I$. Halogenated organic molecules are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex structures. The unique substitution pattern of **1,3,5-Trichloro-2-iodobenzene**, featuring both chlorine and iodine atoms on the benzene ring, imparts specific reactivity and physical characteristics that are valuable for synthetic chemists. This technical guide provides a comprehensive overview of the known physical properties of **1,3,5-Trichloro-2-iodobenzene**, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physical Properties

The physical properties of **1,3,5-Trichloro-2-iodobenzene** are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Property	Value	Source(s)
CAS Registry Number	6324-50-1	[1]
Molecular Formula	C ₆ H ₂ Cl ₃ I	[1] [2]
Molecular Weight	307.34 g/mol	[2]
Physical Form	Solid	
Melting Point	53-56 °C	[1]
Boiling Point	297.5 ± 35.0 °C at 760 mmHg	
Density	Data not available	
Solubility	While quantitative data for 1,3,5-Trichloro-2-iodobenzene is not readily available, the closely related compound 1,3,5-trichlorobenzene is soluble in various organic solvents and has very low solubility in water. It is reasonable to expect similar solubility behavior for 1,3,5-Trichloro-2-iodobenzene.	[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of **1,3,5-Trichloro-2-iodobenzene** are provided below.

Protocol 1: Synthesis of 1,3,5-Trichloro-2-iodobenzene via Sandmeyer Reaction

This protocol describes the synthesis of **1,3,5-Trichloro-2-iodobenzene** from 2,4,6-trichloroaniline, a common method for the introduction of an iodine atom onto an aromatic ring. The reaction proceeds in two main stages: diazotization of the aniline followed by an iodide substitution.

Materials:

- 2,4,6-trichloroaniline
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Deionized water
- Ice
- Sodium thiosulfate (Na₂S₂O₃)
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Starch-iodide paper

Procedure:**Part A: Diazotization of 2,4,6-Trichloroaniline**

- In a flask of appropriate size, dissolve 1.0 equivalent of 2,4,6-trichloroaniline in a mixture of concentrated acid (e.g., HCl, 3.0 equivalents) and water.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
- Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained below 5 °C to prevent the decomposition of the diazonium salt.
- After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.

- Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).

Part B: Iodination

- In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in deionized water.
- Cool the potassium iodide solution in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- Collect the precipitated solid product by vacuum filtration.
- Wash the crude product with cold water, followed by a cold, dilute solution of sodium thiosulfate to remove any excess iodine, and finally with cold water again.
- Dry the product, which can then be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials:

- 1,3,5-Trichloro-2-iodobenzene** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube with a heating oil
- Thermometer

Procedure:

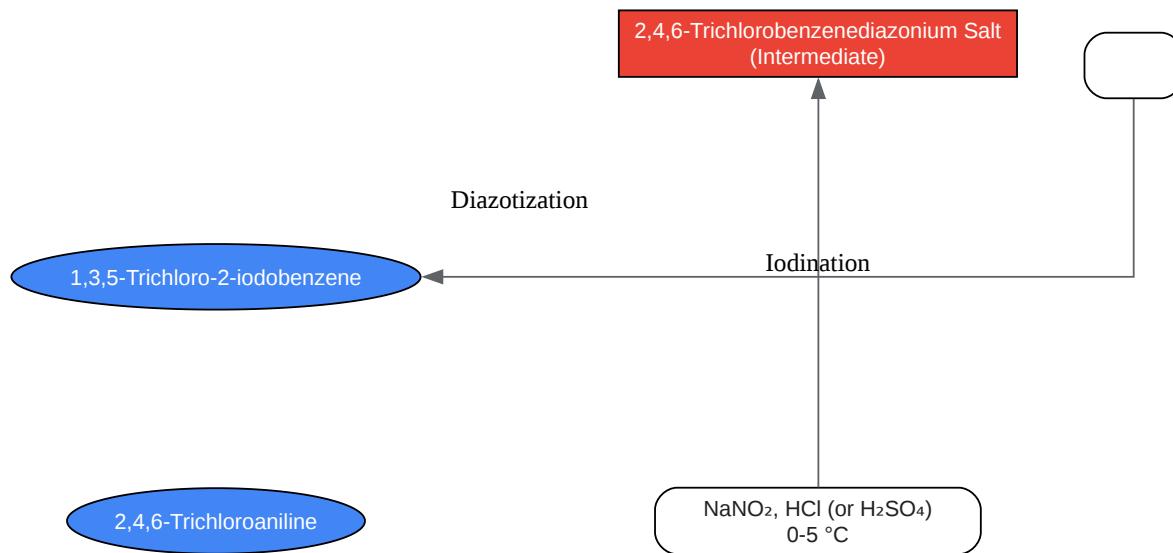
- Ensure the **1,3,5-Trichloro-2-iodobenzene** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and place it in the Thiele tube.
- Heat the apparatus at a moderate rate initially.
- As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to approximately 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- The melting point is reported as this range.

Protocol 3: Determination of Boiling Point

This protocol describes the micro-boiling point determination using a capillary tube, suitable for small quantities of liquid. Since **1,3,5-Trichloro-2-iodobenzene** is a solid at room temperature, it would need to be melted first for this procedure to be adapted.

Materials:

- **1,3,5-Trichloro-2-iodobenzene** sample
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., Thiele tube with heating oil)


- Thermometer

Procedure:

- Place a small amount of the **1,3,5-Trichloro-2-iodobenzene** in the fusion tube and gently heat until it melts.
- Place a capillary tube, with its sealed end up, into the molten liquid.
- Attach the fusion tube to a thermometer and place the assembly in a heating bath.
- Heat the bath slowly and observe the open end of the capillary tube.
- A slow stream of bubbles will emerge from the capillary tube as the air inside expands.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Logical Workflow Visualization

While no specific signaling pathways involving **1,3,5-Trichloro-2-iodobenzene** have been identified in the literature, its synthesis represents a key experimental workflow. The following diagram illustrates the synthetic route from 2,4,6-trichloroaniline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,3,5-Trichloro-2-iodobenzene | C₆H₂Cl₃I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical properties of 1,3,5-Trichloro-2-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295845#physical-properties-of-1-3-5-trichloro-2-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com